2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide
Overview
Description
2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro-substituted aromatic ring, a methylsulfonyl group, and a phenylthioethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chloro-substituted Aromatic Intermediate: The synthesis begins with the chlorination of 2-methylphenylamine to introduce the chloro group at the 3-position.
Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form the methylsulfonyl derivative.
Coupling with Phenylthioethylamine: The final step involves coupling the methylsulfonyl derivative with 2-(phenylthio)ethylamine under appropriate reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro position.
Scientific Research Applications
2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)amino]-N-[2-(phenylthio)ethyl]acetamide
- 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]propionamide
- 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]butyramide
Uniqueness
2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-14-16(19)9-6-10-17(14)21(26(2,23)24)13-18(22)20-11-12-25-15-7-4-3-5-8-15/h3-10H,11-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSHGXWRRTKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130294 | |
Record name | 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428473-90-9 | |
Record name | 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428473-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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